Lithium phosphate

Catalog No.
S1896200
CAS No.
10377-52-3
M.F
H3LiO4P
M. Wt
105.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium phosphate

CAS Number

10377-52-3

Product Name

Lithium phosphate

IUPAC Name

trilithium;phosphate

Molecular Formula

H3LiO4P

Molecular Weight

105.0 g/mol

InChI

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

OQPHEVHDBFEJRQ-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-]

Canonical SMILES

[Li].OP(=O)(O)O
  • Safety: Unlike some other lithium-ion battery cathode materials, LiFePO4 exhibits excellent thermal and chemical stability. This translates to a lower risk of fires or explosions during battery operation, making it a focus for research into safer battery technology.
  • Long Cycle Life: LiFePO4 batteries boast a longer lifespan compared to other lithium-ion battery types []. This extended cycle life makes them ideal for applications requiring frequent charging and discharging, which is a crucial aspect of research into improving battery durability.
  • Environmental Friendliness: LiFePO4 is considered less toxic than some alternative cathode materials. This characteristic is important for researchers developing environmentally sustainable battery technologies.

These properties have made LiFePO4 a subject of scientific research aimed at:

  • Enhancing Energy Density: A major goal in lithium-ion battery research is to increase energy density, which translates to longer battery life for portable electronics and electric vehicles. Scientists are exploring methods to improve the energy density of LiFePO4 cathodes through various approaches, such as doping the material with different elements or manipulating its nanostructure [].
  • Faster Charging Rates: Another area of research is focused on improving the charging speed of LiFePO4 batteries. Traditionally, LiFePO4 batteries have exhibited slower charging times compared to some other battery types. Researchers are investigating strategies to modify the material or optimize electrolytes to enable faster charging while maintaining safety and stability [].

Lithium phosphate, with the chemical formula Li3PO4\text{Li}_3\text{PO}_4, is an inorganic compound that appears as a white crystalline solid. It has a density of approximately 2.54 g/cm³ and a melting point of 837°C. This compound is poorly soluble in water and even less so in ammonia, but it readily dissolves in acids. Lithium phosphate is often utilized as a catalyst in various organic reactions, showcasing its versatility in chemical applications .

, particularly in acid-base chemistry and as a catalyst. Its primary reaction involves the dissociation in acidic environments, where it can release lithium ions:

Li3PO4+3HCl3LiCl+H3PO4\text{Li}_3\text{PO}_4+3\text{HCl}\rightarrow 3\text{LiCl}+\text{H}_3\text{PO}_4

In addition to its use in catalysis, lithium phosphate can also act as a precursor in the synthesis of other lithium compounds and phosphates through various chemical pathways.

Lithium phosphate can be synthesized through several methods:

  • Solid-State Reaction: Mixing lithium carbonate with phosphoric acid at high temperatures.
  • Sol-Gel Process: A solution containing lithium and phosphorus precursors undergoes hydrolysis and polymerization to form lithium phosphate.
  • Precipitation Method: Reacting lithium hydroxide with phosphoric acid to precipitate lithium phosphate.

These methods allow for control over particle size and purity, which are critical for its applications in catalysis and material science.

Lithium phosphate has several applications across different fields:

  • Catalyst: Used in organic synthesis reactions to facilitate various transformations.
  • Battery Technology: Although less common than lithium iron phosphate, it serves as a precursor for other lithium-based battery materials.
  • Ceramics: Employed in the production of ceramic materials due to its thermal stability.
  • Pharmaceuticals: Potentially useful as a source of lithium for therapeutic compounds.

Interaction studies involving lithium phosphate primarily focus on its reactivity with acids and bases. The compound's ability to release lithium ions upon dissolution makes it an interesting subject for studies related to ion exchange processes and its role in catalysis. Additionally, interactions with organic substrates can be explored to understand its catalytic efficiency.

Lithium phosphate shares similarities with other lithium-based compounds, particularly those used in batteries and catalysis. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Lithium CarbonateLi2CO3\text{Li}_2\text{CO}_3Used in mood stabilization; soluble in water
Lithium HydroxideLiOH\text{LiOH}Strong base; used in batteries and carbon dioxide absorption
Lithium Iron PhosphateLiFePO4\text{LiFePO}_4Widely used as a cathode material in batteries; stable structure
Lithium Cobalt OxideLiCoO2\text{LiCoO}_2Commonly used in rechargeable batteries; high energy density

Uniqueness of Lithium Phosphate

Lithium phosphate is unique due to its poor solubility compared to other lithium salts, making it advantageous for specific catalytic processes where controlled release of lithium ions is desired. Its synthesis methods also allow for tailored properties that enhance its application potential across various industries.

Early Synthesis and Development

Lithium phosphate was first synthesized through the neutralization reaction of lithium carbonate (Li₂CO₃) with phosphoric acid (H₃PO₄), producing trilithium phosphate and releasing carbon dioxide and water:
$$ 3\ \text{Li}2\text{CO}3 + 2\ \text{H}3\text{PO}4 \rightarrow 2\ \text{Li}3\text{PO}4 + 3\ \text{H}2\text{O} + 3\ \text{CO}2 $$

This method remains foundational, though modern techniques like co-precipitation and hydrothermal synthesis have emerged to optimize purity and yield. For instance, a 2024 study demonstrated a co-precipitation approach using lithium carbonate and trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) to achieve 99.7% pure β-Li₃PO₄ with a 93.49% yield.

Industrial and Research Milestones

While lithium itself was discovered in 1817 by Johan August Arfvedson, the systematic study of lithium phosphate compounds gained traction in the 20th century. Key advancements include:

  • 1996: John B. Goodenough’s team at the University of Texas explored lithium iron phosphate (LiFePO₄) as a battery cathode material, indirectly highlighting Li₃PO₄’s role as a precursor.
  • 2015: Hydro-Québec and Université de Montréal developed carbon-coated LiFePO₄ particles using Li₃PO₄ derivatives, enhancing conductivity for battery applications.
  • 2023: Norway’s Norge Mining discovered massive phosphate reserves, underscoring global interest in phosphorus-based battery materials.

Fundamental Chemical Properties

Physicochemical Attributes

Lithium phosphate exhibits distinct properties critical to its industrial utility:

PropertyValueSource
Molecular Weight115.79 g/mol
Density2.54 g/cm³
Melting Point837°C
Solubility in WaterPoor (insoluble in alcohols)
Boiling Point158°C (at 760 mmHg)

Structural Stability

Li₃PO₄ demonstrates remarkable thermal stability, retaining its structure up to 208.8°C before decomposing. This property is vital for high-temperature applications in solid-state batteries.

Reactivity

While sparingly soluble in water, Li₃PO₄ dissolves readily in acids, enabling its use in catalytic processes and precursor synthesis. For example, it reacts with ferric salts to form LiFePO₄, a key cathode material.

Crystallographic Classification and Polymorphs

Polymorphic Forms

Li₃PO₄ exists in two primary polymorphs:

PolymorphSpace GroupLattice Parameters (Å)Transition TemperatureSource
β-Li₃PO₄Pmn2₁a = 6.1155, b = 5.234, c = 4.8452Stable below 500°C
γ-Li₃PO₄OrthorhombicNot explicitly reportedForms above 500°C

β-Li₃PO₄

The low-temperature polymorph adopts an orthorhombic structure with Pmn2₁ symmetry. Its crystal framework comprises corner-sharing LiO₄ tetrahedra and PO₄³⁻ groups, creating a three-dimensional network. Recent studies highlight β-Li₃PO₄’s nanotube morphology (average particle size: 10 nm) for enhanced ionic conductivity.

γ-Li₃PO₄

At temperatures exceeding 500°C, β-Li₃PO₄ undergoes a phase transition to γ-Li₃PO₄, characterized by altered lattice constants and reduced symmetry. This polymorph is less studied due to its higher thermal instability.

Advanced Structural Insights

Bond Valence and Conductivity

Li₃PO₄’s ionic conductivity (~7.1 × 10⁻⁶ S/cm at 25°C and 2.7 × 10⁻⁵ S/cm at 80°C) is influenced by its bond-valence topology. The β-polymorph’s Li–Li distances (≥4 Å) and lack of continuous Li⁺ pathways limit conductivity compared to doped variants or alternative lithium phosphates.

Comparative Analysis

MaterialSpace GroupLi⁺ Conductivity (S/cm)Key FeatureSource
β-Li₃PO₄Pmn2₁2.7 × 10⁻⁵ (80°C)Nanotube morphology
LiFePO₄Pnmb~10⁻⁶Olivine structure
LiAlP₂O₇CmcmLowPyrophosphate framework

Solid-State Synthesis Techniques

Solid-state synthesis represents one of the most fundamental approaches for lithium phosphate preparation, characterized by direct reaction between solid precursors at elevated temperatures [1]. These methods offer advantages in terms of scalability and industrial applicability, making them particularly attractive for large-scale production scenarios [2].

High-Temperature Solid-Phase Reactions

High-temperature solid-phase reactions constitute the cornerstone of conventional lithium phosphate synthesis, typically operating within temperature ranges of 500-800°C [1]. The process involves the direct reaction of lithium-containing precursors with phosphate sources under controlled atmospheric conditions [3]. Research has demonstrated that lithium iron phosphate synthesis at 600°C exhibits optimal charge-discharge performance with first specific discharge capacity of 128.8 milliampere-hours per gram and fifteenth specific discharge capacity of 129.1 milliampere-hours per gram at 0.1 coulomb rate [1].

Temperature optimization plays a critical role in determining the crystalline structure and electrochemical performance of the final product [4]. Studies have shown that samples synthesized under 600°C demonstrate the best charge-discharge performance, with each charge-discharge cycling efficiency reaching 99.7 percent [1]. The sintering temperature exhibits profound influences on crystal structure, morphology, and electrochemical performance characteristics [1].

The carbothermal reduction method represents a particularly important variant of high-temperature solid-phase synthesis [2]. This approach utilizes inexpensive ferric iron precursors that undergo reduction to ferrous iron while simultaneously providing carbon coating to enhance conductivity [2]. The process typically requires temperatures ranging from 700-900°C and processing times of 8-24 hours [5].

Mechanochemical Approaches

Mechanochemical synthesis offers significant advantages in terms of energy efficiency and processing time compared to conventional high-temperature methods [6]. High-temperature ball milling represents an economical and efficient approach for advanced materials preparation [5]. Research has demonstrated that lithium iron phosphate synthesized using iron oxide as iron source through high-temperature ball milling at 650°C exhibits optimal electrochemical performance [5].

The mechanochemical process involves the use of high-energy ball mills to facilitate chemical reactions at significantly reduced temperatures [6]. Studies have shown that mechanochemical solid-phase oxidation using sodium persulfate as co-grinding agent under optimal conditions achieves 99.7 weight percent lithium release within 5.0 minutes [6]. The optimal conditions include rotary speed of 600 revolutions per minute, reaction time of 5.0 minutes, and sodium persulfate to lithium iron phosphate mass ratio of 2:1 [6].

Ball milling temperature significantly affects the crystallinity and phase composition of the final product [5]. Experimental results demonstrate that increasing milling temperature from 600 to 750°C improves lithium iron phosphate crystallinity, while severe crystal agglomeration and phase transformation from lithium iron phosphate to lithium iron pyrophosphate occur when temperature reaches 750°C [5].

Table 1: Solid-State Synthesis Techniques Comparison

Synthesis MethodTemperature Range (°C)Processing Time (hours)Particle Size (nm)CrystallinityEnergy Consumption
High-Temperature Solid-Phase (Ball Milling)600-7500.5-24500-2000HighModerate
High-Temperature Solid-Phase (Conventional)500-8005-181000-15000Very HighHigh
Mechanochemical (Ball Milling)Room Temperature - 6001-4820-500Moderate-HighLow-Moderate
Mechanochemical (Co-grinding)Room Temperature0.08-510-100ModerateVery Low
Carbothermal Reduction700-9008-24200-5000HighHigh

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis methods represent advanced techniques that enable precise control over particle size, morphology, and crystallinity through manipulation of temperature, pressure, and chemical environment [7]. These methods have gained considerable attention due to their ability to produce high-quality lithium phosphate materials at relatively low temperatures compared to solid-state approaches [8].

Subcritical vs. Supercritical Conditions

The distinction between subcritical and supercritical hydrothermal conditions represents a fundamental aspect of synthesis optimization [9]. Subcritical hydrothermal synthesis typically operates at temperatures ranging from 120-200°C with pressures of 0.2-2.0 megapascals [7] [10]. Under these conditions, submicron and nanoparticles of uniform size and shape can be obtained with neutral pH conditions [11].

Low-temperature hydrothermal synthesis has demonstrated the ability to achieve highly crystalline material at record low temperatures through the use of high precursor concentrations [8]. Research has shown that synthesis at 115°C yields battery-grade material with specific energy consumption lowered to 3 megajoules compared to conventional high-temperature processes [8]. The resulting lithium iron phosphate platelets exhibit thin dimensions along the crystallographic direction and low antisite defect concentrations with specific discharge capacities of 150 milliampere-hours per gram [8].

Supercritical hydrothermal synthesis operates under significantly more severe conditions, with temperatures reaching 400-500°C and pressures of 25-35 megapascals [9]. Nanosize lithium iron phosphate particles synthesized using continuous supercritical hydrothermal synthesis at 25 megapascals and 400°C demonstrate smaller particle sizes ranging from 200-800 nanometers and higher Brunauer-Emmett-Teller surface areas of 6.3-15.9 square meters per gram [9]. The supercritical conditions enable higher crystallinity particles, which are expected to be beneficial in battery applications [11].

The fundamental difference between subcritical and supercritical conditions lies in the degree of supersaturation, diffusivity of solutes, and interfacial tension [11]. At supercritical temperatures, these factors are much higher and lower respectively than at subcritical temperatures, leading to high nucleation and growth rates and smaller particles [11].

pH and Residence Time Optimization

pH optimization represents a critical parameter in hydrothermal synthesis, directly influencing the phase composition, morphology, and electrochemical properties of lithium phosphate [12]. Research has demonstrated that optimal conditions for iron phosphate precursor synthesis include pH of 1.6, with electrolyte concentration of 1.2 molar, voltage of 16 volts, and electrolysis time of 8 hours [12].

The pH value during hydrothermal synthesis significantly affects the dissolution and precipitation behavior of lithium phosphate [7]. When pH reaches certain levels, lithium phosphate and iron oxide phases appear as miscellaneous phases in the product [7]. Studies have shown that when reaction temperature is not higher than 200°C, reaction temperature and time have minimal effect on pH value, maintaining approximately 9.22 [7].

Residence time optimization directly correlates with particle size and morphology control [11]. In continuous hydrothermal processes, particle size demonstrates strong dependence on residence time, which can be controlled relatively easily in flow apparatus [11]. Research has shown that residence times less than one minute can produce fine particles with average sizes less than 100 nanometers [11].

The relationship between residence time and crystal development follows distinct stages [13]. Initial flat-sheet-like crystals appear within the induction time with sizes of approximately 0.1 micrometers [13]. Subsequently, crystals grow and aggregate, resulting in polydispersed particles of approximately 1.0 micrometers, eventually reaching 2.0 micrometers by the end of investigation time [13].

Table 2: Hydrothermal and Solvothermal Synthesis Parameters

Synthesis ConditionTemperature (°C)Pressure (MPa)Residence TimeParticle Size (nm)BET Surface Area (m²/g)
Subcritical Hydrothermal120-2000.2-2.02-24 hours100-10005-25
Supercritical Hydrothermal400-50025-3510-60 minutes200-8006.3-15.9
Low-Temperature Hydrothermal115-1750.1-1.00.5-24 hours50-50010-40
Solvothermal (Ethylene Glycol)160-1800.5-2.05 minutes-15 hours50-30015-50
Solvothermal (Triethylene Glycol)160-2000.5-2.01-24 hours100-20005-30
Continuous Hydrothermal200-4005-251-10 minutes50-20020-80

Co-Precipitation Methods

Co-precipitation represents a versatile synthesis approach that enables homogeneous mixing of reactants at the molecular level, facilitating the formation of high-purity lithium phosphate with controlled particle characteristics [14]. This method offers advantages in terms of processing temperature, reaction time, and product uniformity compared to solid-state approaches [15].

Stoichiometric Control and Precursor Selection

Stoichiometric control represents a fundamental aspect of co-precipitation synthesis, directly influencing product purity, phase composition, and electrochemical performance [16]. Research has demonstrated that precise determination of excess lithium precursor quantities is crucial for achieving optimal composition and stoichiometry [16]. The challenge lies in accurately determining lithium and iron concentrations in synthesized samples, requiring sensitive analytical techniques [16].

Precursor selection significantly impacts the synthesis outcome and final product characteristics [15]. The novel preparation of lithium phosphate from lithium carbonate and trisodium phosphate dodecahydrate under suitable stoichiometric conditions using co-precipitation method has achieved single-phase beta-lithium phosphate with 99.7 percent purity and 93.49 percent yield [15]. The optimal conditions include stoichiometric ratio, pH 13, and temperature of 90°C [15].

The improved co-precipitation process utilizing iron powder dissolution in phosphoric acid solution with addition of copper or copper oxide powder has demonstrated enhanced synthesis efficiency [14]. This key step promotes homogeneous dissolution and enables molecular-level mixing of reactants [14]. The process achieves crystalline particle sizes between 20 and 70 nanometers with pure single-phase indexed with orthorhombic space group [14].

Iron source selection represents another critical aspect of precursor optimization [5]. Iron oxide is regarded as a promising iron source for lithium iron phosphate synthesis due to its relatively low cost compared to ferrous raw materials and reduced requirement for reducing agents compared to ferric raw materials [5]. Research has demonstrated that iron oxide as iron source combined with high-temperature ball milling represents a simple, eco-friendly green process [5].

Nanoparticle Formation Mechanisms

Nanoparticle formation in co-precipitation systems follows complex mechanisms involving nucleation, growth, and aggregation processes [17]. Research has revealed that nucleation can be described by power law resembling mass action kinetics, with experimentally determined exponent value of 4.22 ± 0.04 [17]. This indicates that association of reactant ions takes place in the apparent rate-determining step for nucleation [17].

The nucleation kinetics demonstrate strong dependence on supersaturation and temperature [17]. Classical nucleation theory applied for homogeneous nucleation of sparingly soluble salts shows consistency with experimental observations [17]. The induction time, defined as the time at which initial turbidity curve deviates from linear background, is inversely proportional to initial nucleation rate [17].

Temperature dependence of nanoparticle formation exhibits complex behavior with apparent activation energies varying from 86.3 to 175 kilojoules per mole depending on temperature range [17]. At higher temperatures, deviation from simple exponential dependence occurs because nucleation becomes slower than expected [17]. This suggests that rate-determining steps in nucleation processes are preceded by reaction steps with different activation energies [17].

The formation mechanism involves consecutive reversible complex formation preceding heterogeneous reaction [17]. Lithium complexes are kinetically unstable and do not accumulate, with reverse reaction directions being favored [17]. The overall process can be described through differential equations solved using backward differentiation methods [17].

Table 3: pH and Temperature Optimization Effects

pH RangeOptimal pHTemperature (°C)Product PhaseYield (%)Particle Morphology
1.0-3.01.660-80Iron Phosphate Precursor85-95Irregular
9.0-11.09.2120-200Mixed Phase Lithium Iron Phosphate75-90Platelet
12.0-14.013.090-120Beta-Lithium Phosphate93.5Nanotube
6.0-8.0 (Neutral)7.0160-200Pure Lithium Iron Phosphate80-95Prismatic
Variable pHpH-dependent25-175Temperature-dependent70-98Variable

Table 4: Co-precipitation Method Parameters

Precursor SystemStoichiometric RatioReaction Temperature (°C)Precipitation pHReaction TimeProduct Purity (%)Average Particle Size (nm)
Lithium Carbonate + Trisodium Phosphate Dodecahydrate1:1 (Li:P)90-12013.02-6 hours99.710
Lithium Hydroxide + Phosphoric Acid3:1 (Li:P)40-802-41-4 hours95-9850-200
Lithium Dihydrogen Phosphate + Iron Oxide1:0.33 (Li:Fe)600-700N/A8-12 hours85-95500-2000
Lithium Carbonate + Ammonium Dihydrogen Phosphate1.5:1 (Li:P)200-800N/A2-8 hours90-98200-1000
Lithium Chloride + Trisodium Phosphate3:1 (Li:P)25-507-95-180 minutes95-99100-1000

Table 5: Nanoparticle Formation Kinetics Data

Formation MechanismTemperature DependenceActivation Energy (kJ/mol)Supersaturation EffectInduction Time RangeFinal Particle Size (nm)
Nucleation-GrowthExponential (Arrhenius)86-175Power law (n=4.2)1-300 seconds100-500
Dissolution-PrecipitationNon-linear45-120Linear relationship5-60 minutes200-2000
Oriented AttachmentTemperature-sensitive60-100Threshold-dependent10-120 minutes50-300
Ostwald RipeningHigh temperature favored80-150Concentration-dependent30-480 minutes500-5000
AggregationTemperature-independent20-50Moderate effect1-24 hours1000-10000

Crystallographic Analysis

X-Ray Diffraction and Neutron Diffraction

X-ray powder diffraction and neutron powder diffraction represent complementary techniques for investigating the crystallographic structure of lithium phosphate. High-resolution powder diffraction studies conducted at the Neutron Scattering Laboratory have provided detailed insights into the structural parameters of lithium phosphate compounds [1] [2]. The combination of X-ray and neutron diffraction techniques offers unique advantages, as neutron scattering provides enhanced sensitivity to light elements such as lithium, which are difficult to observe using conventional X-ray methods [1].

Neutron diffraction studies performed at room temperature using high-resolution powder diffraction instruments have established that the crystal structure of lithium phosphate belongs to the β-Li₃PO₄ polymorph with orthorhombic symmetry [1]. The neutron scattering length of lithium (-1.90 fm) produces negative intensity in Fourier maps, making lithium atoms clearly visible in neutron diffraction patterns, whereas X-ray diffraction primarily detects heavier atoms such as phosphorus due to their higher electron density [1].

Operando X-ray diffraction techniques have been developed to study lithium phosphate materials under electrochemical conditions. These studies have revealed that exposure times of 40 seconds to 2 minutes are sufficient to obtain high-quality diffraction patterns, allowing for real-time monitoring of structural changes during charge and discharge processes [3]. The application of synchrotron radiation provides superior resolution and intensity, enabling the detection of subtle structural modifications that occur during lithium intercalation and deintercalation processes [3].

Combined operando X-ray diffraction and electrochemical impedance spectroscopy methods have demonstrated the ability to detect non-equilibrium intermediate phases in lithium phosphate systems. These techniques reveal continuous solid-solution reactions that are not observable under equilibrium conditions, providing new insights into the structural dynamics of lithium phosphate materials [3].

Orthorhombic Pnma Symmetry and Unit Cell Parameters

Lithium phosphate crystallizes in the orthorhombic crystal system with space group Pmn2₁ (space group number 31) for the low-temperature β-polymorph [4] [1] [5]. The unit cell parameters have been precisely determined through neutron diffraction refinement, yielding values of a = 6.1168 Å, b = 5.2498 Å, and c = 4.8723 Å [1]. These parameters correspond to a unit cell volume of 155.09 ų with Z = 2 formula units per unit cell [4].

The crystal structure exhibits specific symmetry characteristics, with lithium ions occupying crystallographically distinct sites within the orthorhombic framework. The space group Pmn2₁ belongs to the mm2 point group, indicating the presence of mirror planes and a two-fold rotation axis [4]. This symmetry arrangement results in specific site multiplicities and coordination environments for the constituent atoms.

At elevated temperatures above 500°C, lithium phosphate undergoes a phase transformation to the γ-Li₃PO₄ polymorph, which maintains orthorhombic symmetry but adopts a different space group (Pmnb) with modified unit cell parameters [5] [6]. The high-temperature polymorph exhibits unit cell dimensions of a = 6.12569 Å, b = 10.48730 Å, and c = 4.92957 Å, corresponding to a doubled b-axis parameter compared to the low-temperature form [6].

The structural framework of lithium phosphate consists of isolated phosphate tetrahedra (PO₄³⁻) connected through lithium cations. The phosphate groups occupy specific crystallographic sites with Cs symmetry, while lithium ions are distributed among multiple coordination environments [4]. The orthorhombic distortion from ideal tetrahedral symmetry results in characteristic splitting patterns observable in spectroscopic measurements.

Spectroscopic Techniques

Nuclear Magnetic Resonance Magic Angle Spinning Studies of Lithium Coordination

Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy provides detailed information about the local coordination environments of lithium ions in lithium phosphate structures [7] [8]. ⁷Li Magic Angle Spinning Nuclear Magnetic Resonance studies have revealed that lithium chemical shifts in phosphate materials typically range from -56 to -8 parts per million, with the specific value depending on the local coordination environment and the presence of paramagnetic species [8] [9].

The ⁷Li Nuclear Magnetic Resonance spectra of lithium phosphate compounds exhibit single isotropic resonances accompanied by broad spinning sideband manifolds arising from bulk magnetic susceptibility broadening [8]. The isotropic peak linewidth provides information about local disorder in the lithium coordination sphere, with broader lines indicating greater structural heterogeneity [8].

In lithium phosphate glasses, ⁶Li Nuclear Magnetic Resonance results indicate that lithium atoms have an average coordination number between four and five [10] [11]. The coordination environment shows systematic variations with composition, reflecting changes in the phosphate network structure and lithium-oxygen bonding arrangements [9].

Magic Angle Spinning techniques effectively average out anisotropic interactions, allowing for the resolution of distinct lithium environments [12]. The spinning frequency must exceed the magnitude of the anisotropic interactions to achieve complete averaging, typically requiring rotation speeds of 10-25 kilohertz for lithium phosphate systems [7].

The application of recoupling pulse sequences, such as Rotational Echo Double Resonance, enables the measurement of dipolar couplings between lithium and other nuclei, providing distance information with accuracy of ±0.1 Å [7]. These techniques have been successfully applied to determine lithium binding sites in phosphate-containing systems [13].

Raman and Fourier Transform Infrared Analysis of Phosphate Groups

Raman spectroscopy provides sensitive detection of phosphate group vibrations in lithium phosphate materials [14] [15]. The symmetric stretching mode of PO₄³⁻ groups appears as a strong band at 949 cm⁻¹, while asymmetric stretching modes are observed at 995 and 1067 cm⁻¹ [14]. These vibrational frequencies are characteristic of non-distorted phosphate tetrahedra in the pristine lithium phosphate structure [14].

The factor group analysis predicts specific splitting patterns for phosphate vibrations based on the orthorhombic crystal symmetry [16] [17]. The internal modes of PO₄³⁻ groups exhibit factor group splitting due to site symmetry lowering from the isolated tetrahedral geometry [16]. This splitting provides detailed information about the local environment and bonding interactions of the phosphate groups.

Fourier Transform Infrared spectroscopy reveals additional vibrational modes, including bending vibrations at 487, 588, 655, and 691 cm⁻¹, and external modes at 175, 244, 305, and 335 cm⁻¹ [14]. The external modes involve complex motions of the phosphate building blocks relative to transition metal centers and are sensitive to the oxidation state of adjacent cations [14].

Temperature-dependent Raman studies have investigated phase transitions in lithium phosphate, revealing changes in the vibrational spectra that correlate with structural modifications [15] [18]. The phase transition from β-Li₃PO₄ to γ-Li₃PO₄ is accompanied by characteristic shifts in the phosphate vibrational frequencies [15].

The interaction between lithium cations and phosphate anions significantly influences the vibrational spectra. Lithium ions with higher charge density form stronger coordinative bonds with PO₄³⁻ anions, resulting in larger factor group splitting effects compared to compounds containing cations with lower charge density [16] [17].

Morphological Characterization

Scanning Electron Microscopy and Transmission Electron Microscopy Analysis of Particle Size and Morphology

Scanning Electron Microscopy and Transmission Electron Microscopy techniques provide detailed morphological information about lithium phosphate particles at multiple length scales [19] [20]. High-resolution Transmission Electron Microscopy imaging reveals that lithium phosphate particles typically exhibit well-defined crystalline domains with sizes ranging from 20 to 100 nanometers [19].

Transmission Electron Microscopy studies of lithium phosphate cathode materials demonstrate the formation of continuous amorphous surface layers during electrochemical cycling [19]. The thickness of these surface layers increases from approximately 3 nanometers in fresh samples to 30 nanometers after extended cycling [19]. Selected area electron diffraction patterns confirm the crystalline nature of the particle cores while revealing the amorphous character of the surface coatings [19].

Scanning Electron Microscopy analysis shows that lithium phosphate particles can be synthesized with controlled morphologies ranging from nanorods to microspheres [20] [21]. The particle size distribution significantly influences electrochemical performance, with smaller particles providing higher surface area for lithium intercalation but potentially leading to reduced volumetric energy density [22] [21].

Commercial lithium phosphate materials typically exhibit particle size distributions with D₁₀, D₅₀, and D₉₀ values of 0.55, 1.5, and 6.0 micrometers, respectively [23]. The morphology optimization through particle size grading strategies has been shown to enhance electrochemical performance by improving packing density and ion transport pathways [21].

Field-emission Transmission Electron Microscopy images reveal that lithium phosphate composites consist of agglomerated particles surrounded by carbon coatings [24]. The carbon coating layer, typically 1-2 nanometers thick, improves electronic conductivity while maintaining the structural integrity of the phosphate particles [19] [24].

Surface Area Measurements Using Brunauer-Emmett-Teller Method

Brunauer-Emmett-Teller surface area analysis provides quantitative measurements of the specific surface area of lithium phosphate materials [23] [25] [26]. Commercial lithium phosphate powders typically exhibit specific surface areas in the range of 10-15 m²/g, as determined by nitrogen adsorption isotherms [23] [25].

The specific surface area of lithium phosphate is directly related to particle size and morphology, with smaller particles exhibiting higher surface areas [27]. The relationship between specific surface area and carbon content in lithium phosphate materials is typically linear, reflecting the contribution of carbon coating layers to the total surface area [27].

Brunauer-Emmett-Teller measurements on lithium phosphate samples with different particle size distributions reveal that materials with D₅₀ values around 1.3 micrometers exhibit specific surface areas of approximately 13.36 m²/g [26]. The surface area characteristics influence battery performance parameters, including power density and capacity retention [28] [27].

The preparation method significantly affects the surface area properties of lithium phosphate materials. Ball milling treatments can increase surface area by reducing particle size and creating surface defects, while maintaining the crystalline structure of the phosphate framework [20]. The optimization of surface area is critical for achieving the desired balance between energy density and power performance in lithium phosphate cathode materials.

Physical Description

DryPowde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

104.99289900 g/mol

Monoisotopic Mass

104.99289900 g/mol

Heavy Atom Count

6

UNII

2QM4K05Q74

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10377-52-3

Wikipedia

Lithium phosphate

General Manufacturing Information

All other basic inorganic chemical manufacturing
Phosphoric acid, lithium salt (1:3): ACTIVE

Dates

Last modified: 08-16-2023

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